An In-depth Technical Guide to 5-Propanoyl-1,3-benzodioxole: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 5-Propanoyl-1,3-benzodioxole: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propanoyl-1,3-benzodioxole, also known as 3',4'-(Methylenedioxy)propiophenone, is a chemical compound with the molecular formula C₁₀H₁₀O₃. This document provides a comprehensive overview of its chemical structure, physical and chemical properties, and a detailed experimental protocol for its synthesis. While this compound is a known precursor in the synthesis of certain cathinone derivatives, this guide focuses on its fundamental chemical characteristics. Currently, there is a notable lack of publicly available data regarding its specific biological activities, mechanism of action, and associated signaling pathways.
Chemical Structure and Identification
5-Propanoyl-1,3-benzodioxole is characterized by a propiophenone core attached to a 1,3-benzodioxole moiety. The systematic IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)propan-1-one.[1]
Chemical Structure:
Caption: Chemical structure of 5-Propanoyl-1,3-benzodioxole.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)propan-1-one[1] |
| CAS Number | 28281-49-4[1] |
| Molecular Formula | C₁₀H₁₀O₃[1] |
| Molecular Weight | 178.18 g/mol [2] |
| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1)OCO2[2] |
| InChI Key | RVBJGSPBFIUTTR-UHFFFAOYSA-N[3] |
| Synonyms | 3',4'-(Methylenedioxy)propiophenone, MDP1P, 1-(Benzo[d][4][5]dioxol-5-yl)propan-1-one, 5-Propionyl-1,3-benzodioxole[1][6] |
Physicochemical Properties
5-Propanoyl-1,3-benzodioxole is a solid at room temperature with a relatively low melting point. It is found naturally in some plants of the genus Piper.[1]
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 37 °C[1] |
| Boiling Point | 291 °C[1] |
| Density | 1.21 g/mL[1] |
| Appearance | Solid |
Experimental Protocols
Synthesis via Friedel-Crafts Acylation
A documented method for the synthesis of 5-Propanoyl-1,3-benzodioxole involves the Friedel-Crafts acylation of 1,3-benzodioxole using propionyl chloride.[4]
Workflow Diagram:
Caption: Workflow for the synthesis of 5-Propanoyl-1,3-benzodioxole.
Detailed Methodology: [4]
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Charging the Reactor: In a 3-liter reaction flask, charge 488 g of 1,3-benzodioxole and 750 g of dichloromethane.
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Cooling: Cool the mixture to 0°C under constant stirring.
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Catalyst Addition: Add 162 g of Zinc oxide and 27 g of Zinc chloride to the cooled mixture while maintaining stirring.
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Acylating Agent Addition: Subsequently, add 370 g of propionyl chloride to the mixture over a period of 4 hours. It is crucial to maintain the reaction temperature between 0°C and 5°C during this addition.
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Reaction Completion: After the addition is complete, continue to stir the reaction medium for an additional hour to ensure the acylation reaction is substantially complete.
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Work-up: Subject the reaction mass to an aqueous work-up to remove the zinc chloride catalyst and any propionic acid byproduct.
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Purification: Separate the organic layer and purify by distillation to recover the unreacted 1,3-benzodioxole and the desired product, 5-Propanoyl-1,3-benzodioxole. The reported yield of the product has a GC purity of >99%.
Spectral Data
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research specifically detailing the biological activities, mechanism of action, or the signaling pathways associated with 5-Propanoyl-1,3-benzodioxole.
While the broader class of 1,3-benzodioxole derivatives has been investigated for various pharmacological properties, these findings cannot be directly extrapolated to 5-Propanoyl-1,3-benzodioxole without specific experimental evidence. For instance, certain modified 1,3-benzodioxole-containing compounds have been explored as:
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Antiepileptic Drug Precursors: The reduction of a related compound, (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, yields the antiepileptic drug Stiripentol.[5]
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Auxin Receptor Agonists: A series of N-(benzo[d][4][5]dioxol-5-yl)-2-(one-benzylthio) acetamides have been designed and synthesized, with some exhibiting potent root growth-promoting activity by acting as auxin receptor agonists.[7]
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Metabolites of Designer Drugs: The 1,3-benzodioxole moiety is present in various psychoactive substances, and its metabolism is a key area of toxicological research.
A logical workflow for investigating the potential biological activity of 5-Propanoyl-1,3-benzodioxole would involve a series of in vitro and in vivo studies.
Logical Workflow for Biological Investigation:
Caption: A logical workflow for the biological evaluation of 5-Propanoyl-1,3-benzodioxole.
Safety and Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Propanoyl-1,3-benzodioxole is classified as follows:
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H302: Harmful if swallowed (Acute toxicity, oral).[2]
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H411: Toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard).[2]
Standard precautionary statements (P-statements) for handling this chemical include P264, P270, P273, P301+P317, P330, P391, and P501.[2]
Conclusion
5-Propanoyl-1,3-benzodioxole is a well-defined chemical entity with established physicochemical properties and a clear synthetic route. However, a significant knowledge gap exists regarding its biological effects and potential as a pharmacologically active agent. The information provided in this guide serves as a foundational resource for researchers interested in further exploring the chemistry and potential applications of this compound. Future research should focus on a thorough biological evaluation, including screening for activity against various molecular targets and elucidation of any relevant signaling pathways.
References
- 1. 3,4-Methylenedioxypropiophenone - Wikipedia [en.wikipedia.org]
- 2. 5-Propanoyl-1,3-benzodioxole | C10H10O3 | CID 95682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1,3-Benzodioxol-5-yl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 3′,4′-(Methylenedioxy)propiophenone synthesis - chemicalbook [chemicalbook.com]
- 5. (E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3′,4′-(Methylenedioxy)propiophenone | 28281-49-4 [chemicalbook.com]
- 7. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
